molecular formula C18H16Cl2N2O2 B15122910 Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione

Cat. No.: B15122910
M. Wt: 363.2 g/mol
InChI Key: AMGUTCNGUFCFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene-1,2-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of 3-chlorobenzylamine with squaric acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or dichloromethane, often at elevated temperatures to facilitate the formation of the cyclobutene-1,2-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclobutene-1,2-dione core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

3,4-bis[(3-chlorophenyl)methylamino]cyclobutane-1,2-dione

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-1-3-11(7-13)9-21-15-16(18(24)17(15)23)22-10-12-4-2-6-14(20)8-12/h1-8,15-16,21-22H,9-10H2

InChI Key

AMGUTCNGUFCFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2C(C(=O)C2=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.